Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

Catalog No.
S6619449
CAS No.
1240570-66-4
M.F
C9H19NO3
M. Wt
189.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

CAS Number

1240570-66-4

Product Name

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine

IUPAC Name

2-methoxy-N-(2-methoxyethyl)-N-(oxiran-2-ylmethyl)ethanamine

Molecular Formula

C9H19NO3

Molecular Weight

189.25 g/mol

InChI

InChI=1S/C9H19NO3/c1-11-5-3-10(4-6-12-2)7-9-8-13-9/h9H,3-8H2,1-2H3

InChI Key

ZPAHRIUCEWCCPK-UHFFFAOYSA-N

SMILES

COCCN(CCOC)CC1CO1

Canonical SMILES

COCCN(CCOC)CC1CO1

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine is a tertiary amine characterized by the presence of two methoxyethyl groups and an oxiran-2-ylmethyl group. Its molecular formula is C12H25NO3C_{12}H_{25}NO_{3}, with a molecular weight of approximately 239.33 g/mol. This compound appears as a colorless to yellowish liquid, exhibiting a mild amine odor, and is soluble in both water and organic solvents such as ethanol and acetone. The unique structure of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine allows it to participate in various

  • Oxidation: The epoxide ring can be opened through oxidation, leading to the formation of diols.
  • Reduction: The compound can be reduced to yield different amine derivatives.
  • Substitution: The methoxyethyl groups can be substituted with other functional groups, enhancing its reactivity.

Common Reagents and Conditions

  • Oxidation Agents: Hydrogen peroxide and peracids are typically used.
  • Reducing Agents: Lithium aluminum hydride or sodium borohydride may be employed.
  • Substitution Reagents: Alkyl halides or acyl chlorides can facilitate substitution reactions .

The biological activity of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has garnered interest due to its role in synthesizing β-amino alcohols, which are significant in various biochemical pathways. Its mechanism of action primarily involves the ring-opening reaction of epoxides with amines, contributing to the formation of biologically relevant compounds. Additionally, its solubility in water enhances its potential for biological applications.

Synthetic Routes

The synthesis of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine typically involves:

  • Reaction of 2-Methoxyethanol with Epichlorohydrin: This reaction is conducted in the presence of a base, such as sodium hydroxide or potassium hydroxide, at moderate temperatures (50–70°C).
  • Addition of Amine: Following the initial reaction, an amine is introduced to facilitate the formation of the desired product.

Industrial Production

In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Automated systems facilitate precise control over reaction conditions, enhancing efficiency and scalability.

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has diverse applications:

  • Chemical Research: Serves as a building block in synthesizing complex organic molecules.
  • Biological Studies: Used in investigating enzyme mechanisms and protein interactions.
  • Industrial Uses: Employed in producing polymers and resins, as well as formulating specialty chemicals.

Research into the interaction studies of Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine has revealed its potential to interact with various biomolecules. Its unique functional groups allow it to bind with enzymes or receptors, influencing biochemical pathways. This property makes it a candidate for further exploration in drug development and therapeutic applications .

Similar Compounds

  • Bis(2-methoxyethyl)amine: Lacks the epoxide ring, resulting in lower reactivity in certain contexts.
  • 2-Methoxyethylamine: Contains only one methoxyethyl group; this affects its physical and chemical properties.
  • N,N-Dimethyl-2-methoxyethylamine: Features dimethyl groups instead of methoxyethyl groups, altering its reactivity and solubility.

Uniqueness

Bis(2-methoxyethyl)[(oxiran-2-yl)methyl]amine stands out due to its combination of both the epoxide ring and methoxyethyl groups. This unique structure provides a balance between reactivity and solubility, making it particularly valuable for various chemical and biological applications compared to similar compounds.

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Exact Mass

189.13649347 g/mol

Monoisotopic Mass

189.13649347 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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